2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16381006
InChI: InChI=1S/C20H16Cl2N2O4/c21-17-6-5-13(10-18(17)22)9-16(19(25)23-11-14-3-1-7-27-14)20(26)24-12-15-4-2-8-28-15/h1-10H,11-12H2,(H,23,25)(H,24,26)
SMILES:
Molecular Formula: C20H16Cl2N2O4
Molecular Weight: 419.3 g/mol

2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide

CAS No.:

Cat. No.: VC16381006

Molecular Formula: C20H16Cl2N2O4

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide -

Specification

Molecular Formula C20H16Cl2N2O4
Molecular Weight 419.3 g/mol
IUPAC Name 2-[(3,4-dichlorophenyl)methylidene]-N,N'-bis(furan-2-ylmethyl)propanediamide
Standard InChI InChI=1S/C20H16Cl2N2O4/c21-17-6-5-13(10-18(17)22)9-16(19(25)23-11-14-3-1-7-27-14)20(26)24-12-15-4-2-8-28-15/h1-10H,11-12H2,(H,23,25)(H,24,26)
Standard InChI Key RVXXKPGCWSBUTO-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CNC(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)NCC3=CC=CO3

Introduction

2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide is a synthetic organic compound characterized by its complex molecular structure. It features a dichlorobenzylidene moiety and two furan-2-ylmethyl groups attached to a propanediamide backbone. This unique combination of functional groups may contribute to its biological and chemical properties, making it a subject of interest in various scientific fields.

Synthesis Methods

The synthesis of 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide typically involves multi-step organic reactions. While specific synthesis details are not readily available from reliable sources, similar compounds often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity.

Potential Applications

Compounds with similar structures to 2-(3,4-dichlorobenzylidene)-N,N'-bis(furan-2-ylmethyl)propanediamide have shown a range of biological activities, including potential therapeutic applications. The presence of chlorine atoms and furan rings may enhance its interaction with biological targets, suggesting potential uses in drug development.

Potential ApplicationRationale
Therapeutic AgentsInteraction with biological targets due to unique structure
Chemical ResearchStudy of reactivity and chemical properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator